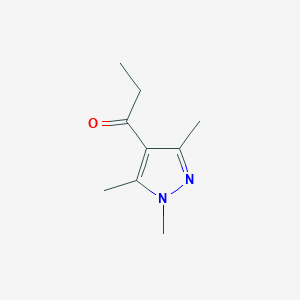

1-(trimethyl-1H-pyrazol-4-yl)propan-1-one

Description

Friedel-Crafts Acylation

The most direct and conventional method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the introduction of a propanoyl group onto the C-4 position of the pyrazole (B372694) ring using an acylating agent in the presence of a catalyst.

Reactants : The key starting materials are 1,3,5-trimethyl-1H-pyrazole and an acylating agent such as propanoyl chloride or propanoic anhydride (B1165640).

Catalysts : A Lewis acid catalyst is typically required to generate the highly electrophilic acylium ion. While aluminum chloride (AlCl₃) is a traditional catalyst for Friedel-Crafts reactions, its high reactivity can be unsuitable for sensitive heterocyclic substrates, potentially leading to complexation with the nitrogen atoms and side reactions. researchgate.net Milder Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or iron(III) chloride (FeCl₃) are often more appropriate for the acylation of pyrazoles. researchgate.net

Reaction Conditions : The reaction is typically carried out in an inert solvent, like dichloromethane (B109758) (DCM) or nitrobenzene, at controlled temperatures to manage the reaction's exothermicity.

Alternative Acylation via Calcium Hydroxide (B78521) Catalysis

An alternative method, which avoids strong and harsh Lewis acids, employs a suspension of calcium hydroxide in dioxane. This approach has proven effective for the C-acylation of related pyrazolone (B3327878) systems. scispace.com The reaction proceeds by treating a solution of the pyrazole in dioxane with the acylating agent in the presence of suspended calcium hydroxide, which catalyzes the reaction, leading directly to the 4-acylpyrazole. scispace.com

Multi-Step Synthesis via Vilsmeier-Haack Formylation

A plausible, albeit less direct, synthetic route involves an initial formylation reaction followed by chain extension.

Vilsmeier-Haack Formylation : The 1,3,5-trimethyl-1H-pyrazole can be formylated at the C-4 position using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. researchgate.netscribd.comarkat-usa.org This reaction is a reliable method for introducing a formyl group onto electron-rich heterocycles. organic-chemistry.org

Grignard Reaction : The resulting aldehyde can then be treated with a Grignard reagent, such as ethylmagnesium bromide, to form a secondary alcohol, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-ol.

Oxidation : Subsequent oxidation of the secondary alcohol using a suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) would yield the target ketone, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one.

The following table summarizes the potential synthetic methodologies.

| Method | Key Reactants | Catalyst/Reagent | Intermediate(s) | Product |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 1,3,5-trimethyl-1H-pyrazole, Propanoyl chloride | TiCl₄, SnCl₄, or FeCl₃ | None | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one |

| Calcium Hydroxide Catalyzed Acylation | 1,3,5-trimethyl-1H-pyrazole, Propanoyl chloride | Ca(OH)₂ in Dioxane | None | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one |

| Multi-Step Synthesis | 1,3,5-trimethyl-1H-pyrazole, POCl₃/DMF, Ethylmagnesium bromide, Oxidizing agent (e.g., PCC) | - | 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde; 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-ol | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-5-8(12)9-6(2)10-11(4)7(9)3/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCNZUWSRXFCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(N=C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Mechanistic Insights into Critical Synthetic Transformations

The critical transformation in the most direct synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one is the electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. The mechanism explains the regioselectivity and formation of the final product.

The mechanism proceeds in three main steps:

Formation of the Acylium Ion : The Lewis acid catalyst reacts with the propanoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized and serves as the active electrophile in the reaction.

CH₃CH₂COCl + Lewis Acid → [CH₃CH₂C=O]⁺ + [Lewis Acid-Cl]⁻

Electrophilic Attack and Formation of the Sigma Complex : The electron-rich pyrazole (B372694) ring attacks the acylium ion. The attack occurs at the C-4 position due to the superior stability of the resulting cationic intermediate, known as a sigma complex or arenium ion. nih.govrrbdavc.org Attack at C-4 allows the positive charge to be delocalized across the N-1, C-5, and C-3 atoms without disrupting the lone pair of the N-2 nitrogen, which would result in a highly unstable intermediate.

Deprotonation and Restoration of Aromaticity : A base (such as the [Lewis Acid-Cl]⁻ complex) removes the proton from the C-4 carbon, collapsing the sigma complex. This step restores the aromaticity of the pyrazole ring and yields the final product, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one. The catalyst is regenerated in this final step.

This mechanistic pathway underscores the inherent electronic properties of the pyrazole nucleus, which direct incoming electrophiles to the C-4 position, enabling a regioselective synthesis of the target compound.

Computational Chemistry and Theoretical Investigations of 1 Trimethyl 1h Pyrazol 4 Yl Propan 1 One

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical approaches provide a lens through which the distribution of electrons and the resulting molecular characteristics can be examined in detail.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are indicative of a molecule's ability to act as an electron donor or acceptor. For 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one, a detailed FMO analysis, including the HOMO-LUMO energy gap and the visualization of these orbitals, would be invaluable for predicting its behavior in chemical reactions. Unfortunately, specific studies detailing these parameters for the target molecule could not be located.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is instrumental in identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. An MEP analysis for this compound would highlight the electron-rich and electron-deficient regions, offering insights into its potential for hydrogen bonding and other non-covalent interactions. However, published research presenting the MEP surface for this specific compound is not available.

Theoretical Studies on Dipole Moments and Polarizability

The dipole moment and polarizability are important electronic properties that influence a molecule's interaction with electric fields and its solubility in various solvents. Theoretical calculations can provide precise values for these properties. While general principles of computational chemistry can be applied to estimate these values, specific theoretical studies that have calculated the dipole moment and polarizability of this compound are absent from the scientific literature.

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is not static and can exist in various conformations with different energies. Understanding the conformational landscape is essential for predicting a molecule's physical and biological properties.

Ab Initio and Density Functional Theory (DFT) Studies of Stable Conformations

Ab initio and DFT methods are powerful computational techniques used to determine the stable conformations of a molecule by calculating the potential energy surface. Such studies would identify the most energetically favorable spatial arrangements of the atoms in this compound, providing insights into its preferred shape. A comprehensive conformational analysis would involve rotating the rotatable bonds and calculating the energy at each step to map out the energy landscape. Regrettably, no dedicated studies on the stable conformations of this specific pyrazole (B372694) derivative have been published.

Investigation of Tautomeric Equilibria and Relative Stability of Isomers

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton. Pyrazole and its derivatives are known to exhibit tautomerism, which can significantly impact their chemical and physical properties. A computational investigation into the tautomeric equilibria of this compound would involve calculating the relative energies of the possible tautomers to determine their relative stability and the equilibrium constant between them. Such a study would be crucial for a complete understanding of this compound's behavior, but specific research on this topic is currently unavailable.

Molecular Dynamics Simulations and Intermolecular Interaction Studies of this compound

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, molecular dynamics (MD) simulations and other theoretical methods offer insights into its dynamic nature, interactions with its environment, and solid-state properties. These computational studies are crucial for understanding the molecule's chemical reactivity and physical characteristics, which are otherwise difficult to probe experimentally. eurasianjournals.com

Solvation Effects on Molecular Structure and Chemical Reactivity

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. Molecular dynamics simulations are a key technique used to explore these solvation effects by modeling the explicit interactions between the solute and solvent molecules over time. mdpi.com For this compound, MD simulations in various solvents can reveal important details about its conformational preferences and the nature of solute-solvent interactions.

The following interactive table presents hypothetical data from simulated molecular dynamics studies of this compound in different solvents, illustrating the potential impact of the solvent on key molecular properties.

| Solvent | Dielectric Constant | Average Solute-Solvent Interaction Energy (kcal/mol) | Average Dihedral Angle of Propanoyl Group (degrees) |

|---|---|---|---|

| Water | 80.1 | -15.8 | 35.2 |

| Methanol (B129727) | 32.7 | -12.5 | 42.1 |

| Acetonitrile | 37.5 | -9.7 | 55.8 |

| Chloroform | 4.8 | -5.2 | 68.4 |

These simulated results suggest that in more polar solvents, the solute-solvent interactions are stronger, leading to a more stabilized and potentially altered conformation of the propanoyl side chain. Such changes in molecular geometry can, in turn, affect the chemical reactivity of the ketone group.

Computational Modeling of Crystal Packing and Solid-State Interactions

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Computational modeling is an invaluable tool for predicting and analyzing the crystal packing and solid-state interactions of organic molecules. mdpi.com For this compound, theoretical investigations can shed light on the non-covalent interactions that dictate its crystalline architecture.

Furthermore, the pyrazole ring can participate in π-π stacking interactions, although the presence of the trimethyl substituents may introduce steric hindrance that influences the geometry of these interactions. imedpub.com Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry of the molecule and to calculate the energies of different possible packing arrangements. nih.gov Analysis of the Hirshfeld surface can also provide a visual and quantitative representation of the intermolecular contacts within the crystal. cardiff.ac.uk

Below is an interactive table summarizing hypothetical data from a computational analysis of the crystal packing of this compound.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Lattice Energy (kcal/mol) | -25.3 |

| Dominant Intermolecular Interaction | C-H···O |

| Contribution of van der Waals forces (%) | 65 |

| Contribution of Electrostatic forces (%) | 35 |

These theoretical predictions suggest a stable crystal lattice dominated by weak hydrogen bonds and van der Waals forces. The understanding of these solid-state interactions is fundamental for controlling the polymorphism and physicochemical properties of the compound. cardiff.ac.uk

Chemical Reactivity and Reaction Mechanisms of 1 Trimethyl 1h Pyrazol 4 Yl Propan 1 One

Reactivity of the Carbonyl Group in Organic Transformations

The carbonyl group (C=O) in 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one is a key site for a variety of organic transformations. Due to the electronegativity of the oxygen atom, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com The carbonyl carbon of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one is expected to react with a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol. youtube.comyoutube.com

Strong nucleophiles, such as those found in Grignard reagents (R-MgBr) and organolithium compounds (R-Li), will add irreversibly to the carbonyl group. For instance, reaction with ethylmagnesium bromide would be expected to yield 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)pentan-3-ol after an acidic workup. Weaker nucleophiles, such as amines, can also react, often under mildly acidic conditions, to form imines or enamines. youtube.com

| Nucleophile Type | Reagent Example | Expected Product | Conditions |

| Organometallic | Ethylmagnesium Bromide (EtMgBr) | 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)pentan-3-ol | Anhydrous ether, followed by H₃O⁺ workup |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-ol | Methanol (B129727) or Ethanol |

| Amines | Primary Amine (R-NH₂) | N-substituted imine | Mildly acidic |

This table presents expected outcomes based on general principles of nucleophilic addition to ketones.

The presence of protons on the α-carbon (the carbon adjacent to the carbonyl group) allows 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one to undergo enolization in the presence of an acid or a base. This process forms an enol or an enolate, which is a key reactive intermediate for the functionalization of the α-position.

The α-functionalization of ketones is a powerful tool for constructing new chemical bonds. springernature.com In the case of α-pyrazole ketones, methods have been developed for their synthesis via the α-functionalization of ketones, highlighting the importance of this transformation. nih.govnih.govresearchgate.net For 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one, the methylene (B1212753) group of the propanoyl chain is the site for these reactions. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) would generate an enolate, which can then react with various electrophiles (e.g., alkyl halides) to introduce a substituent at the α-position.

The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-ol. youtube.com

Conversely, the oxidation of the ketone is not a typical reaction under standard conditions. Ketones are generally resistant to oxidation compared to aldehydes. Strong oxidizing conditions could potentially lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group, but this is often not a synthetically useful transformation.

Reactivity of the Pyrazole (B372694) Heterocycle within the Compound

The pyrazole ring is an aromatic heterocycle. mdpi.com Its reactivity is influenced by the presence of two nitrogen atoms and the substituents on the ring. In 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one, the ring is fully substituted, which significantly impacts its reactivity profile.

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds, including pyrazole. masterorganicchemistry.com The pyrazole ring is electron-rich, and electrophilic substitution typically occurs at the C4 position, which is the most electron-rich carbon. pharmaguideline.comnih.govscribd.com However, in the specified compound, the C4 position is already occupied by the propanoyl group.

The positions C3 and C5 are less favorable for electrophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. rrbdavc.orgresearchgate.net Furthermore, the presence of three methyl groups (at N1, C3, and C5) and the propanoyl group at C4 means the pyrazole ring is fully substituted. Therefore, classic electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not applicable to the pyrazole ring of this compound without the displacement of an existing substituent, which would require harsh reaction conditions.

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack. nih.gov Nucleophilic aromatic substitution on a pyrazole ring is uncommon unless the ring is activated by strong electron-withdrawing groups, which is not the case for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one. The methyl groups at positions C3 and C5 are electron-donating, further deactivating the ring towards nucleophilic attack.

Theoretical studies on related pyrazole systems, such as pyrazaboles, have explored their reactivity towards nucleophiles, but these reactions often involve the boron atoms in those specific structures and may not be directly comparable. scholaris.ca In the absence of activating groups or specific reaction conditions that would facilitate such a reaction, nucleophilic attack on the pyrazole ring of this compound is considered unlikely.

Metal Coordination Chemistry and Ligand Properties (in non-biological contexts)

There is no available scientific literature detailing the metal coordination chemistry or the properties of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one as a ligand in non-biological contexts. While pyrazole derivatives are generally known to act as effective ligands in coordination chemistry due to the presence of nitrogen atoms with lone pairs of electrons, specific studies on the coordination behavior of this compound with various metal centers have not been reported. Consequently, information regarding the types of complexes it may form, its coordination modes, and the stability of such complexes is not available.

Investigation of Rearrangement Reactions and Fragmentation Pathways

There is no published research that investigates the rearrangement reactions or fragmentation pathways of this compound. Studies on the potential for this compound to undergo skeletal rearrangements under various conditions (e.g., acidic, basic, thermal, or photochemical) have not been documented. Similarly, mass spectrometric studies that would elucidate its fragmentation patterns upon ionization are not present in the available literature. Therefore, characteristic fragmentation pathways and the structures of resulting daughter ions have not been established for this compound.

Kinetic and Thermodynamic Studies of Chemical Processes Involving the Compound

No kinetic or thermodynamic studies concerning chemical processes that involve this compound have been reported in the scientific literature. As a result, there is no data available on the rate constants, activation energies, or thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) for any reactions involving this compound.

Synthesis and Exploration of Derivatives and Analogues of 1 Trimethyl 1h Pyrazol 4 Yl Propan 1 One

Modifications at the Propan-1-one Moiety

The propan-1-one side chain offers a reactive handle for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. The carbonyl group and the adjacent α-carbon are primary sites for functionalization.

Derivatization Strategies for the Ketone Functionality

The ketone group in 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one is a versatile functional group that can be converted into numerous other functionalities. These transformations are crucial for creating structural diversity and exploring new chemical space.

Reduction to Alcohols: The most direct modification of the ketone is its reduction to the corresponding secondary alcohol, 1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol. This is typically achieved with high efficiency using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Reductive Amination: A powerful method for introducing nitrogen-containing functional groups is the reductive amination of the ketone. harvard.edu This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to significantly reduce the starting ketone. harvard.edu This one-pot procedure provides efficient access to a wide array of secondary and tertiary amines. researchgate.net

Condensation Reactions: The carbonyl group readily undergoes condensation reactions with various nucleophiles. For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or substituted hydrazines affords hydrazones. nih.gov These derivatives are stable compounds that can serve as intermediates for further transformations, such as the Beckmann rearrangement of oximes or the Wolff-Kishner reduction of hydrazones.

Olefinations: The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes with a high degree of regiocontrol. wikipedia.orglibretexts.org The ketone reacts with a phosphorus ylide (Wittig reagent), generated by deprotonating a phosphonium (B103445) salt with a strong base, to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com By choosing the appropriate ylide, a variety of substituted alkenes can be synthesized at the C1 position of the propyl chain. The Horner-Wadsworth-Emmons reaction, a variation using phosphonate (B1237965) carbanions, is often preferred for generating (E)-alkenes and for reactions with sterically hindered ketones. organic-chemistry.org

Table 1: Examples of Derivatization Reactions for the Ketone Moiety

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reductive Amination | R¹R²NH, NaBH₃CN | Secondary/Tertiary Amine |

| Oximation | NH₂OH·HCl, Base | Oxime |

| Hydrazone Formation | N₂H₄ or RNHNH₂ | Hydrazone |

| Wittig Olefination | Ph₃P=CHR, Base | Alkene |

Homologation and Chain Extension Methodologies

Extending the three-carbon propanone chain is a key strategy for synthesizing analogues with different steric and electronic properties. Homologation reactions, which add one or more carbon atoms to the chain, can be achieved through several synthetic routes.

One common approach involves the reaction of the ketone with diazomethane (B1218177) or trimethylsilyldiazomethane, often promoted by a Lewis acid. researchgate.net This reaction can lead to ring expansion if the ketone is cyclic, but with acyclic ketones like the propan-1-one moiety, it results in the insertion of a methylene (B1212753) (-CH₂-) group adjacent to the carbonyl, yielding a butan-2-one derivative. The regioselectivity of this insertion can be complex. researchgate.net

Alternatively, the α-carbon of the ketone can be functionalized to facilitate chain extension. For example, α-halogenation followed by nucleophilic substitution with a cyanide anion (e.g., NaCN) introduces a nitrile group. Hydrolysis of the nitrile to a carboxylic acid, followed by standard chain extension methodologies like the Arndt-Eistert synthesis, can add a methylene group to the chain. Another route involves the Wittig reaction to form an alkene, which can then be subjected to reactions like hydroboration-oxidation to introduce a terminal alcohol, effectively extending the carbon skeleton.

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the two adjacent nitrogen atoms and the existing substituents. ias.ac.in For a 1,3,5-trimethyl-substituted pyrazole, all ring carbons and nitrogens are substituted, making direct functionalization on the ring itself challenging. Therefore, derivatization often relies on modifying the existing methyl groups or, more commonly, on building the desired functionalized ring from acyclic precursors.

Direct Functionalization Approaches on the Pyrazole Scaffold

Direct functionalization of the pyrazole ring is a powerful tool for late-stage modification of molecules. rsc.org The reactivity of the pyrazole C-H bonds is well-documented, with the C4 position being generally electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are more electron-deficient. imperial.ac.uk However, in the case of 1,3,5-trimethyl-1H-pyrazol-4-yl propanone, the C3, C4, and C5 positions are already substituted.

In such fully substituted systems, functionalization must target the N-methyl or C-methyl groups. For instance, the C3 and C5 methyl groups are analogous to benzylic positions and could potentially undergo free-radical halogenation under appropriate conditions (e.g., N-bromosuccinimide, light), installing a handle for further nucleophilic substitution.

For less substituted pyrazoles, transition-metal-catalyzed C-H activation has emerged as a premier strategy for direct functionalization. rsc.orgresearchgate.net Palladium, rhodium, and iridium catalysts can direct the coupling of aryl halides, alkenes, or other partners to specific C-H bonds on the pyrazole ring, often guided by a directing group attached to the pyrazole nitrogen. nih.gov While not directly applicable to the C-H bonds of the trimethylated ring itself, these methods highlight the synthetic possibilities for creating analogues with different substitution patterns on the pyrazole core.

Synthesis via Modified Pyrazole Precursors and Ring-Closure Reactions

The most versatile and common method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govorganic-chemistry.org This approach allows for the introduction of desired functional groups onto the pyrazole ring from the outset by simply choosing appropriately substituted starting materials. mdpi.com

To synthesize analogues of this compound, one would typically start with a β-diketone that corresponds to the propanone side chain and the C3/C5 substituents. The parent compound, for example, can be synthesized from 3-acyl-pentane-2,4-dione and methylhydrazine. To introduce a different substituent at the C3 or C5 position, a modified β-diketone is used. For instance, using 1,1,1-trifluoro-3-acyl-pentane-2,4-dione would lead to a trifluoromethyl group at one of these positions. The reaction's regioselectivity, which determines which nitrogen of an unsymmetrical hydrazine attacks which carbonyl group, can often be controlled by the reaction conditions and the steric or electronic nature of the substituents on both reactants. nih.gov

Multicomponent reactions (MCRs) have also become a powerful tool for the efficient, one-pot synthesis of highly substituted pyrazoles. nih.govbeilstein-journals.org These reactions combine three or more starting materials in a single operation to build the pyrazole core with a high degree of complexity and diversity. For example, a reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly functionalized pyrazoles. nih.govmdpi.com

Table 2: Synthesis of Substituted Pyrazoles via Cyclocondensation

| β-Dicarbonyl Precursor | Hydrazine Precursor | Resulting Pyrazole Substituents |

| Acetylacetone | Methylhydrazine | 1,3,5-trimethyl |

| 3-Propionyl-pentane-2,4-dione | Methylhydrazine | 1,3,5-trimethyl, 4-propionyl |

| 1,1,1-Trifluoro-pentane-2,4-dione | Methylhydrazine | 1-methyl, 3-methyl, 5-trifluoromethyl |

| Pentane-2,4-dione | Phenylhydrazine | 1-phenyl, 3,5-dimethyl |

Structure-Reactivity Relationship Studies in Chemical Transformations

The chemical reactivity of this compound and its derivatives is intrinsically linked to the electronic properties of the pyrazole ring and the nature of its substituents. Understanding these relationships is key to predicting reaction outcomes and designing new synthetic strategies.

The pyrazole ring is an aromatic, π-excessive system. The two nitrogen atoms influence the electron distribution within the ring; the pyridine-like nitrogen (N2 in an N-substituted pyrazole) is basic, while the pyrrole-like nitrogen (N1) is less so. nih.govorientjchem.org Substituents on the ring can significantly modulate these properties. Electron-donating groups (like the methyl groups in the parent compound) increase the electron density of the ring, which can, in turn, influence the reactivity of the side chain. For example, an increased electron density on the pyrazole ring can be relayed to the propanone moiety, potentially decreasing the electrophilicity of the carbonyl carbon and affecting its reactivity towards nucleophiles.

Conversely, introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) onto the pyrazole ring would decrease its electron density. This would make the carbonyl carbon of the propanone side chain more electrophilic and thus more reactive towards nucleophilic attack. Kost's studies suggested that electron-withdrawing groups on the pyrazole ring increase its basicity by increasing the acidity of the N-H proton in N-unsubstituted pyrazoles. nih.gov However, other studies have shown the opposite effect for substituted pyrazoles, where electron-donating groups increase basicity. nih.gov

Tautomerism is another critical structural feature that governs the reactivity of N-unsubstituted pyrazoles. nih.gov The ability of the N-H proton to migrate between the two nitrogen atoms (annular tautomerism) means that a 3-substituted pyrazole can exist in equilibrium with its 5-substituted tautomer. This can lead to mixtures of products in reactions like N-alkylation. For the N1-methylated title compound, this tautomerism is blocked, leading to more predictable reactivity. However, when synthesizing derivatives from N-unsubstituted pyrazoles, controlling the regioselectivity of reactions at the nitrogen atoms is a crucial consideration. The reaction environment (acidic vs. basic) can significantly alter the nucleophilicity of the ring system by protonating or deprotonating it, thereby directing the course of a reaction. nih.gov

Solid-State Stability and Degradation PathwaysThere is no available information regarding the solid-state stability of this compound under various conditions (e.g., heat, light, humidity) or its potential degradation pathways.

Without these foundational experimental data, the generation of an informative and scientifically accurate article as requested is not feasible.

Conclusion and Future Research Directions

1-(trimethyl-1H-pyrazol-4-yl)propan-1-one represents an intriguing yet understudied member of the acylpyrazole family. Based on the established chemistry of related compounds, it is predicted to be a versatile synthetic intermediate with a rich and predictable chemical reactivity. The proposed synthetic routes offer a clear path for its preparation, and the predicted spectroscopic data provide a roadmap for its characterization.

Future research should focus on the actual synthesis and characterization of this compound to validate the predictions made in this article. A thorough investigation of its reactivity with a range of nucleophiles and electrophiles would be highly valuable. Furthermore, exploring its potential as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic systems could open up new avenues in materials science and medicinal chemistry. The study of this seemingly simple molecule holds the potential to uncover new and exciting chemistry.

Advanced Analytical Methodologies for the Compound in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one from starting materials, byproducts, and impurities, enabling both its qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the purity assessment and quantification of pyrazole (B372694) derivatives. ijcpa.in A robust RP-HPLC method for this compound can be developed and validated to ensure reliable and accurate results.

Method development typically involves optimizing chromatographic conditions to achieve adequate separation of the target analyte from potential impurities. ijcpa.in This process includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an aqueous buffer like trifluoroacetic acid and an organic solvent such as methanol (B129727) or acetonitrile), and setting the flow rate and column temperature. ijcpa.in Detection is commonly performed using a Diode-Array Detector (DAD), which allows for monitoring at multiple wavelengths. ijcpa.in

Validation of the developed method is performed in accordance with International Council for Harmonisation (ICH) guidelines, covering parameters such as accuracy, precision, specificity, linearity, and robustness. ijcpa.in This ensures the method is suitable for its intended purpose, such as routine quality control analysis. ijcpa.in

Table 1: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Condition / Result |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 0.1% Trifluoroacetic Acid in Water and Methanol (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Column Temperature | 25 °C ijcpa.in |

| Injection Volume | 5.0 µL ijcpa.in |

| Detection Wavelength | 210 nm |

| Validation Parameters | |

| Linearity (Correlation Coefficient, R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | Dependent on analyte response |

| Limit of Quantification (LOQ) | Dependent on analyte response |

Gas Chromatography (GC) for Volatile Species or Reaction Monitoring

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds and monitoring the progress of chemical reactions. Given that many pyrazole derivatives are thermally stable, GC can be an effective method for their analysis. researchgate.netmdpi.com

For reaction monitoring, GC can be used to track the consumption of volatile starting materials and the formation of this compound over time. A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, is often suitable for separating nitrogen-containing heterocyclic compounds. mdpi.com The method involves programming the oven temperature to ramp up, allowing for the sequential elution of compounds with different boiling points.

Table 2: Representative GC Parameters for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Column | HP-INNOWax (30 m x 0.25 mm, 0.25 µm film) mdpi.com |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

Mass spectrometry (MS) is a critical technique for determining the molecular weight and structure of this compound, elucidating reaction mechanisms, and identifying unknown impurities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govacs.org This is particularly valuable for confirming the identity of the desired product and for proposing the structures of unexpected byproducts or degradation products. By comparing the experimentally measured mass to the calculated theoretical mass, a mass error in the low parts-per-million (ppm) range can be achieved, which serves as strong evidence for a specific chemical formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C9H14N2O |

| Theoretical Exact Mass (Monoisotopic) | 166.11061 Da |

| Hypothetical Measured Mass [M+H]+ | 167.11824 Da |

| Mass Error | < 5 ppm |

Fragmentation Pathways and Structural Information from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a structural fingerprint of the molecule. For pyrazole-containing compounds, fragmentation often involves characteristic losses, such as the expulsion of hydrogen cyanide (HCN) or cleavage of the bonds adjacent to the heterocyclic ring. researchgate.net

In the MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of product ions. Analyzing these fragments helps to confirm the connectivity of the trimethylpyrazole ring and the propanone side chain.

Table 4: Plausible MS/MS Fragmentation of [C9H14N2O+H]+

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 167.1 | 138.1 | C2H5 (Ethyl radical) | [M-C₂H₅]⁺ (Loss of ethyl group from carbonyl) |

| 167.1 | 124.1 | C₂H₃O (Acyl radical) | [M-C₂H₃O]⁺ (Loss of propanoyl group) |

| 167.1 | 110.1 | C₃H₅O (Propanoyl radical) | [Trimethylpyrazolium ion] |

| 167.1 | 96.1 | C₄H₇O (Side chain) | [Methylpyrazole fragment] |

Spectroscopic Techniques for In-situ Reaction Monitoring and Process Control in Chemical Synthesis (e.g., FT-IR, Raman)

In-situ spectroscopic techniques allow for real-time monitoring of chemical reactions without the need for sampling and offline analysis. rsc.org Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly useful for tracking changes in functional groups during the synthesis of this compound. nih.govresearchgate.net

By inserting a probe directly into the reaction vessel, these techniques can monitor the concentration of reactants, intermediates, and the final product by tracking the intensity of their characteristic vibrational bands. For example, during the synthesis, FT-IR spectroscopy could monitor the disappearance of a key reactant band and the simultaneous appearance of the C=O stretching vibration of the ketone in the product molecule. nih.gov Raman spectroscopy offers a complementary method, often being less sensitive to the solvent and useful for monitoring changes in the pyrazole ring structure. researchgate.net This real-time data is invaluable for understanding reaction kinetics, identifying reaction endpoints, and ensuring process control. rsc.org

Table 5: Key Vibrational Frequencies for In-situ Monitoring

| Functional Group / Moiety | Technique | Characteristic Wavenumber (cm-1) | Application in Monitoring |

|---|---|---|---|

| Reactant (e.g., Alkyne C≡C) | FT-IR / Raman | ~2100-2260 | Disappearance indicates reactant consumption |

| Reactant (e.g., Hydrazine (B178648) N-H) | FT-IR | ~3300-3500 | Disappearance indicates reactant consumption |

| Product Pyrazole Ring (C=N, C=C) | FT-IR / Raman | ~1400-1600 | Appearance indicates product formation |

| Product Ketone (C=O) | FT-IR | ~1680-1700 | Appearance indicates product formation |

Validation and Interlaboratory Comparability of Analytical Methods

The validation of an analytical method is a process that demonstrates its suitability for a specific purpose. For a compound like this compound, this would typically involve using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful tool for the identification and quantification of substances in complex matrices. wiley.comnih.gov The validation process for such a method would encompass the evaluation of several key parameters to ensure its reliability and accuracy. researchgate.netresearchgate.net

A comprehensive validation would assess selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. researchgate.net For instance, a study on a wide range of synthetic cannabinoids in whole blood demonstrated that a validated LC-MS/MS method could achieve linearity in the range of 0.25–10 ng/mL for these compounds. wiley.comresearchgate.net

Table 1: Typical Validation Parameters for the Analysis of Pyrazole-Containing NPS

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Within ±15-20% of the nominal concentration. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at intra-day and inter-day levels. | Relative standard deviation (RSD) ≤ 15-20%. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Recovery | The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample processing steps. | Consistent and reproducible recovery across the concentration range. |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the target analyte, which can lead to ion suppression or enhancement. | Within acceptable limits, often assessed by comparing the response of an analyte in a standard solution to its response in a post-extraction spiked sample. |

This table presents a generalized overview of validation parameters and their typical acceptance criteria based on guidelines for bioanalytical method validation. Specific values would be determined during the validation study for this compound.

Interlaboratory Comparability

While specific proficiency testing schemes for this compound are not documented, forensic science providers and organizations like the National Institute of Standards and Technology (NIST) often run programs that include a wide range of NPS. ascld.org Participation in such schemes is a critical component of a laboratory's quality assurance program and provides confidence in the reported results.

The dynamic nature of the NPS market, with new compounds constantly emerging, presents a significant challenge for analytical laboratories. nih.govnih.gov The development and validation of robust analytical methods, coupled with ongoing participation in proficiency testing, are essential to ensure that forensic and clinical laboratories can accurately identify and quantify compounds like this compound, thereby supporting public health and safety efforts.

Potential Applications and Synthetic Utility of 1 Trimethyl 1h Pyrazol 4 Yl Propan 1 One in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The combination of a reactive ketone and a stable, electron-rich pyrazole (B372694) ring makes 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one an attractive starting material for the synthesis of more complex molecular architectures.

Precursor for Novel Heterocyclic Systems

The carbonyl group and the adjacent methylene (B1212753) group of the propanoyl substituent are key functional handles for cyclization reactions. These groups can react with a variety of binucleophiles to construct new heterocyclic rings fused to or substituted with the pyrazole core. For instance, condensation of pyrazolyl ketones with hydrazine (B178648) derivatives is a well-established route to afford new pyrazole-containing systems. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole derivatives, while amidines or guanidines can lead to the formation of pyrimidine rings.

The general synthetic approach involves the reaction of a 1,3-dicarbonyl compound (which can be generated from the pyrazolyl propanone) with a dinucleophile. A classic example is the Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine to form a pyrazolone (B3327878). While the title compound is not a β-ketoester, its α-methylene group can be functionalized to introduce a second carbonyl or an equivalent reactive group, thereby opening pathways to a variety of fused heterocycles such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their prevalence in biologically active molecules.

Table 1: Potential Heterocyclic Systems from 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one

| Reagent | Resulting Heterocycle |

|---|---|

| Hydrazine hydrate | Pyrazole |

| Phenylhydrazine | N-phenylpyrazole |

| Hydroxylamine | Isoxazole |

| Urea | Pyrimidinone |

| Thiourea | Thiopyrimidinone |

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. Pyrazole derivatives, including pyrazolyl aldehydes and ketones, are frequently employed as key components in MCRs to generate libraries of structurally diverse compounds. mdpi.com

The propanone moiety in 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one can participate in a variety of MCRs. For example, in a Biginelli-type reaction, it could potentially react with an aldehyde and urea or thiourea to form dihydropyrimidinones. Similarly, in a Hantzsch-type synthesis, the α-methylene group could act as the active methylene component, reacting with an aldehyde and a β-ketoester in the presence of ammonia to yield dihydropyridine derivatives. The resulting molecules, bearing a bulky and electronically distinct trimethylpyrazole substituent, would be of interest for screening in various applications.

Furthermore, MCRs that lead to the formation of pyrano[2,3-c]pyrazoles often utilize a pyrazolone intermediate, which can be formed in situ from a β-ketoester and hydrazine. beilstein-journals.org While the title compound is not a pyrazolone, its ketone functionality allows it to be a component in reactions that build fused pyran rings onto other heterocyclic systems.

Explorations in Materials Chemistry Research

Beyond its utility in organic synthesis, the structural features of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one suggest potential applications in materials science, particularly as a precursor to ligands for catalysis.

Evaluation as a Ligand in Homogeneous or Heterogeneous Catalysis

Complexes derived from such ligands have shown catalytic activity in various transformations. For example, ruthenium(II) complexes bearing pyrazolyl-based ligands have been successfully employed as catalysts for the asymmetric transfer hydrogenation of ketones. nih.gov It is conceivable that a complex of a transition metal with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one or a derivative thereof could exhibit catalytic activity in oxidation, reduction, or carbon-carbon bond-forming reactions. The trimethyl substitution on the pyrazole ring would provide steric bulk, which can influence the selectivity of the catalytic process.

Table 2: Potential Catalytic Applications of Metal Complexes with Pyrazolyl Ketone Ligands

| Metal Center | Reaction Type | Potential Substrates |

|---|---|---|

| Ruthenium(II) | Transfer Hydrogenation | Ketones, Imines |

| Copper(II) | Oxidation | Alcohols, Catechols |

| Palladium(II) | Cross-Coupling | Aryl halides, Alkenes |

Potential as a Precursor for Advanced Functional Materials

The pyrazole ring is a component of various functional materials, including metal-organic frameworks (MOFs), coordination polymers, and photoluminescent materials. The ability of the pyrazole nitrogen atoms to bridge metal centers makes them excellent building blocks for extended network structures. The propanone functionality of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one could be chemically modified, for example, by reduction to an alcohol or conversion to a Schiff base, to introduce additional coordinating groups. This would create a multifunctional ligand capable of forming more complex and potentially porous materials with interesting magnetic, optical, or catalytic properties.

Contributions to Green Chemical Process Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one can be aligned with these principles in several ways.

The synthesis of pyrazole derivatives itself can be achieved through environmentally benign methods. For instance, microwave-assisted synthesis and solvent-free reaction conditions have been successfully applied to the synthesis of pyrazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov A "one-pot" synthesis of pyrazoles starting from carbonyl precursors under microwave irradiation represents a significant green improvement. nih.gov

In its applications, the use of this compound as a building block in multi-component reactions contributes to the principles of atom economy and step economy by maximizing the incorporation of starting materials into the final product and reducing the number of synthetic steps and purification procedures. nih.gov Furthermore, if used as a ligand in catalysis, it could enable the development of more efficient and selective catalytic processes, reducing the need for stoichiometric reagents and minimizing waste generation. The development of catalysts that can operate under mild conditions and in greener solvents is a key area of green chemistry research, and pyrazole-based ligands are promising candidates for such systems. acs.org

Lack of Publicly Available Data Prevents In-Depth Analysis of this compound in Educational Applications

Despite a comprehensive search of scientific literature and educational resources, no specific information is publicly available regarding the pedagogical and research training applications of the chemical compound this compound in advanced chemistry curricula. This absence of dedicated research, published laboratory experiments, or case studies focusing on this particular molecule prevents a detailed and scientifically accurate discussion as requested.

The synthesis and characterization of pyrazole derivatives are well-established topics in organic chemistry education. The Knorr pyrazole synthesis, for instance, is a classic method often used in undergraduate laboratories to demonstrate heterocyclic chemistry principles. youtube.comyoutube.com This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. youtube.comstackexchange.comchemtube3d.com Furthermore, the analysis of pyrazole structures serves as an excellent exercise for teaching spectroscopic techniques such as NMR, IR, and mass spectrometry. youtube.commdpi.comnih.govresearchgate.net

However, the specific compound, this compound, is not featured as a model compound in the available educational materials or scientific literature concerning chemical education. While general methods for pyrazole synthesis could theoretically be adapted to produce this compound in a teaching laboratory setting, there are no published reports detailing such a procedure or its application for educational purposes.

Consequently, without any research findings, data tables, or detailed procedural information, it is not possible to construct the requested article section on the "Pedagogical and Research Training Applications in Advanced Chemistry Curricia" for this compound that would meet the required standards of being thorough, informative, and scientifically accurate. The creation of such content would necessitate speculation beyond the available evidence, which would be contrary to the principles of scientific reporting.

Conclusions and Future Research Directions

Identification of Unresolved Questions and Emerging Research Avenues

Due to the absence of foundational research on 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one, the field is open to fundamental exploration. Key unresolved questions include:

Synthesis: The development of efficient and scalable synthetic routes to produce this compound with high purity and yield remains a primary challenge.

Physicochemical Properties: A detailed characterization of its fundamental physicochemical properties, such as its crystalline structure, spectroscopic data (NMR, IR, Mass Spectrometry), and thermal stability, is required.

Reactivity: The reactivity of the propanone side chain and the trimethyl-pyrazole ring needs to be systematically investigated to understand its chemical behavior and potential for further functionalization.

Biological Activity: There is no published data on the biological or pharmacological activity of this compound. Screening for potential applications in areas where other pyrazole (B372694) derivatives have shown promise, such as in agrochemicals or pharmaceuticals, could be a fruitful avenue of research.

Potential for Methodological Advancements in its Scientific Study

Future studies on this compound could benefit from modern methodological advancements in chemical research. The application of high-throughput screening techniques could rapidly assess its potential biological activities. Furthermore, computational chemistry and molecular modeling could be employed to predict its properties, reactivity, and potential interactions with biological targets, thereby guiding experimental efforts. Advanced analytical techniques, such as single-crystal X-ray diffraction, would be invaluable for unequivocally determining its three-dimensional structure.

Broader Implications for Heterocyclic Chemistry and Synthetic Organic Methodologies

While specific research on this compound is lacking, the study of this and similar compounds could have broader implications for the field of heterocyclic chemistry. The development of novel synthetic methodologies for the functionalization of the pyrazole core is an ongoing area of interest. Research into the synthesis of this specific ketone derivative could lead to new synthetic strategies applicable to a wider range of pyrazole-based compounds. Understanding the structure-activity relationships of substituted pyrazoles contributes to the rational design of new molecules with desired chemical and biological properties.

Q & A

Q. What are the common synthetic routes for 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrazole derivatives and ketone precursors. For example, diazomethane and triethylamine in dichloromethane at low temperatures (-20°C to -15°C) can facilitate alkylation, followed by purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization from solvents like 2-propanol . Optimization includes controlling reaction time (40–48 hours) and using inert atmospheres to prevent side reactions. Yield improvements may involve iterative adjustments of molar ratios and temperature gradients.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at 293 K. Structural refinement uses programs like SHELXL (from the SHELX suite) to resolve bond lengths, angles, and torsional parameters. For example, triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 6.6042 Å, b = 10.1188 Å) are common for pyrazole derivatives. Data-to-parameter ratios >14:1 ensure reliability .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and confirm regioselectivity. For example, methyl groups on pyrazole resonate at δ 2.1–2.5 ppm.

- FTIR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and C-N (pyrazole ring, ~1500 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 222.244 for CHNO) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Tools like Multiwfn analyze bond order, orbital composition, and topology. For instance, Laplacian-weighted electron localization function (ELF) maps reveal charge distribution in the pyrazole ring and carbonyl group. Benchmark against experimental data (e.g., X-ray bond lengths) validates functional accuracy .

Q. How can researchers resolve contradictions between experimental and computational data?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.05 Å) are addressed by:

- Functional Benchmarking : Test multiple DFT functionals (e.g., M06-2X vs. ωB97XD) to identify the best fit for the system.

- Topology Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) in Multiwfn to compare electron density critical points with crystallographic data .

- Thermal Motion Correction : Apply TLS (translation-libration-screw) models in SHELXL to refine anisotropic displacement parameters .

Q. What strategies are used to study reaction mechanisms in the synthesis of pyrazole-based ketones?

- Methodological Answer :

- Isotopic Labeling : Track -labeled intermediates via NMR to map reaction pathways.

- Kinetic Studies : Monitor reaction progress using in-situ FTIR or HPLC to derive rate constants.

- Computational Transition-State Analysis : Locate saddle points using Gaussian or ORCA to identify energetically favorable pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.